N-(3,4-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethylphenyl group linked via an acetamide bridge to a 4-ethyl-3-oxomorpholine moiety.
- Molecular Formula: C₁₆H₂₂N₂O₅ (inferred for the methoxy analog; dimethylphenyl variant would replace methoxy with methyl groups).
- Physicochemical Properties: Calculated logP ≈ 1.06, polar surface area ≈ 63.5 Ų, and moderate solubility in organic solvents .
- Synthetic Pathway: Likely involves coupling of 3,4-dimethylphenylamine with a preformed morpholinone-acetic acid derivative, as seen in analogous acetamide syntheses (e.g., HATU-mediated amidation in and ).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-18-7-8-21-14(16(18)20)10-15(19)17-13-6-5-11(2)12(3)9-13/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMXRMPYZVWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide” typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Morpholinyl Ring: The morpholinyl ring can be synthesized by reacting an appropriate diol with ammonia or an amine in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the morpholinyl ring or the ethyl group.
Reduction: Reduction reactions may target the carbonyl group in the morpholinyl ring.
Substitution: Substitution reactions can occur at the dimethylphenyl group or the morpholinyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred values based on structural analogs. †Estimated via computational tools. ‡Experimental data from .
Structural and Functional Differences
Aromatic Substituents :
- 3,4-Dimethylphenyl : Increases hydrophobicity (logP ~1.5) compared to methoxy (logP ~1.06) or sulfamoyl (logP ~1.018) analogs, favoring membrane permeability but reducing aqueous solubility .
- 3,4-Dichlorophenyl : Higher logP (~3.2) due to electronegative Cl atoms, enhancing lipid bilayer penetration but risking toxicity .
Morpholinone Modifications: 3-Oxo vs. 4-Ethyl vs. 4-Acetyl: Ethyl groups (target) provide steric bulk without polar interactions, whereas acetyl groups () introduce ketone functionality for H-bonding .
Dichlorophenyl analogs () exhibit conformational flexibility (dihedral angles 44.5°–77.5°) that may influence protein-ligand interactions .
Research Findings and Implications
- Solubility vs. Permeability : The target compound’s methyl groups balance moderate logP (~1.5) and polar surface area (~63 Ų), suggesting suitability for CNS-targeting drugs (cf. orexin receptor antagonists in ) .
- Conformational Analysis: Morpholinone rings in analogs () adopt planar amide configurations, while dichlorophenyl derivatives () show variable dihedral angles impacting crystal packing .
- Druglikeness: The target compound aligns with Lipinski’s rules (MW < 500, H-bond donors <5), contrasting with higher-MW quinazolinone derivatives () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
